molecular formula C10H18N2 B15206536 1,3-Diisopropyl-2-methylene-2,3-dihydro-1H-imidazole

1,3-Diisopropyl-2-methylene-2,3-dihydro-1H-imidazole

Cat. No.: B15206536
M. Wt: 166.26 g/mol
InChI Key: WJHYOJPIQOOCKB-UHFFFAOYSA-N
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Description

1,3-Diisopropyl-2-methylene-2,3-dihydro-1H-imidazole is a heterocyclic compound with the molecular formula C9H18N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisopropyl-2-methylene-2,3-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diisopropylamine with a suitable methylene donor in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropyl-2-methylene-2,3-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazoles .

Scientific Research Applications

1,3-Diisopropyl-2-methylene-2,3-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-2-methylene-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The methylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
  • 1,3-Diisopropyl-2,3-dihydro-1H-imidazole

Uniqueness

1,3-Diisopropyl-2-methylene-2,3-dihydro-1H-imidazole is unique due to the presence of the methylene group, which imparts distinct reactivity compared to other imidazole derivatives. This structural feature allows for specific interactions and reactions that are not observed in similar compounds .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-methylidene-1,3-di(propan-2-yl)imidazole

InChI

InChI=1S/C10H18N2/c1-8(2)11-6-7-12(9(3)4)10(11)5/h6-9H,5H2,1-4H3

InChI Key

WJHYOJPIQOOCKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN(C1=C)C(C)C

Origin of Product

United States

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